Unveiling the Mechanism: A Technical Guide to the Effect of SOCE Inhibitor 1 on STIM1/Orai1 Interaction
Unveiling the Mechanism: A Technical Guide to the Effect of SOCE Inhibitor 1 on STIM1/Orai1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the impact of SOCE Inhibitor 1 on the critical interaction between STIM1 and Orai1, the core components of store-operated calcium entry (SOCE). This document provides a comprehensive overview of the signaling pathway, quantitative data on the inhibitor's efficacy, detailed experimental protocols for studying this interaction, and visualizations to elucidate the underlying mechanisms.
Introduction to the STIM1/Orai1 Signaling Pathway
Store-operated calcium entry (SOCE) is a fundamental Ca2+ influx pathway in a multitude of cell types, regulating a wide array of cellular functions from gene expression and proliferation to immune responses. The activation of this pathway is orchestrated by two key proteins: the endoplasmic reticulum (ER) Ca2+ sensor, Stromal Interaction Molecule 1 (STIM1), and the plasma membrane Ca2+ channel, Orai1.[1][2]
Under resting conditions, the ER lumen is replete with Ca2+, and STIM1 remains in a monomeric or dimeric state, diffusing freely within the ER membrane. Upon depletion of ER Ca2+ stores, triggered by various physiological stimuli, the EF-hand domains of STIM1 sense the drop in Ca2+ concentration. This initiates a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane (PM) junctions. At these junctions, the activated STIM1 oligomers directly interact with and gate the Orai1 channels, facilitating a sustained influx of Ca2+ into the cell to replenish the depleted stores and initiate downstream signaling cascades.
SOCE Inhibitor 1: A Potent Modulator of the STIM1/Orai1 Axis
SOCE Inhibitor 1, also identified as Compound 39 in the scientific literature, is a pyrtriazole derivative that has been characterized as a potent inhibitor of store-operated calcium entry.[3] Its primary mechanism of action is the disruption of the SOCE pathway, thereby attenuating the rise in intracellular Ca2+ concentration following ER store depletion.
Quantitative Data
The inhibitory potency of SOCE Inhibitor 1 has been quantified through in vitro assays. The key data point for its efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the SOCE response by 50%.
| Inhibitor | Target Pathway | IC50 Value | Cell Type | Reference |
| SOCE Inhibitor 1 (Compound 39) | Store-Operated Calcium Entry | 4.4 µM | Not specified in provided abstract | [3][4] |
Elucidating the Mechanism of Action
While the precise binding site of SOCE Inhibitor 1 on the STIM1/Orai1 complex has not been definitively elucidated in the available literature, its inhibitory action can be inferred to occur at one or more key stages of the SOCE activation cascade. Potential mechanisms, based on the actions of other known SOCE inhibitors like 2-aminoethoxydiphenyl borate (2-APB), include:
-
Inhibition of STIM1 Oligomerization and Puncta Formation: The inhibitor may prevent the conformational changes in STIM1 that are necessary for its oligomerization and subsequent translocation to the ER-PM junctions. By keeping STIM1 in its inactive state, the interaction with Orai1 is precluded.[5]
-
Blockade of the Physical STIM1-Orai1 Interaction: SOCE Inhibitor 1 could act as an antagonist at the binding interface between STIM1 and Orai1. This would prevent the physical coupling of the activated STIM1 oligomers with the Orai1 channels, thus inhibiting channel gating.
-
Direct Inhibition of the Orai1 Channel Pore: The compound might directly bind to the Orai1 channel, inducing a conformational change that either blocks the pore or prevents it from opening, even in the presence of activated STIM1.[5]
Further experimental investigation using the protocols outlined below is necessary to pinpoint the exact mechanism of SOCE Inhibitor 1.
Experimental Protocols
To facilitate further research into the effects of SOCE Inhibitor 1 on the STIM1/Orai1 interaction, this section provides detailed methodologies for key experiments.
Calcium Imaging Assay
This protocol is designed to measure changes in intracellular calcium concentration ([Ca2+]i) in response to store depletion and the application of SOCE Inhibitor 1.
Materials:
-
Cells expressing STIM1 and Orai1 (e.g., HEK293 cells)
-
Fura-2 AM (calcium indicator dye)
-
Thapsigargin (SERCA pump inhibitor to induce store depletion)
-
SOCE Inhibitor 1 (Compound 39)
-
Calcium-free buffer (e.g., Hank's Balanced Salt Solution without Ca2+)
-
Calcium-containing buffer (e.g., HBSS with 2 mM Ca2+)
-
Fluorescence microscope equipped for ratiometric imaging
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with Fura-2 AM in a suitable buffer for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with a calcium-free buffer to remove extracellular Fura-2 AM.
-
Baseline Measurement: Place the dish on the microscope stage and perfuse with calcium-free buffer. Record the baseline Fura-2 fluorescence ratio (340/380 nm excitation, ~510 nm emission).
-
Store Depletion: Add thapsigargin to the calcium-free buffer to deplete ER Ca2+ stores. A transient increase in [Ca2+]i due to leakage from the ER should be observed.
-
Inhibitor Application: Introduce SOCE Inhibitor 1 at the desired concentration into the calcium-free buffer and incubate for a predetermined period.
-
SOCE Measurement: Perfuse the cells with a calcium-containing buffer. The influx of Ca2+ through Orai1 channels will cause a significant increase in the Fura-2 ratio in control cells. The effect of SOCE Inhibitor 1 will be observed as a reduction or abolition of this increase.
-
Data Analysis: Quantify the change in the Fura-2 ratio to determine the extent of SOCE inhibition by the compound.
Co-Immunoprecipitation (Co-IP) Assay
This protocol is used to determine if SOCE Inhibitor 1 disrupts the physical interaction between STIM1 and Orai1.
Materials:
-
Cells co-expressing tagged versions of STIM1 (e.g., STIM1-YFP) and Orai1 (e.g., Orai1-HA)
-
Thapsigargin
-
SOCE Inhibitor 1
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against the Orai1 tag (e.g., anti-HA antibody)
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against the STIM1 tag (e.g., anti-YFP antibody)
Procedure:
-
Cell Treatment: Treat cells with either a vehicle control, thapsigargin alone, or thapsigargin in the presence of SOCE Inhibitor 1.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with the anti-HA antibody overnight at 4°C to pull down Orai1-HA and its interacting proteins.
-
Bead Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-YFP antibody to detect co-immunoprecipitated STIM1-YFP. The amount of STIM1-YFP detected will indicate the extent of the STIM1-Orai1 interaction under each condition.
Förster Resonance Energy Transfer (FRET) Assay
This protocol allows for the real-time monitoring of the proximity between STIM1 and Orai1 in living cells.
Materials:
-
Cells co-expressing STIM1 and Orai1 fused to a FRET pair (e.g., STIM1-YFP and Orai1-CFP)
-
Thapsigargin
-
SOCE Inhibitor 1
-
Confocal or widefield fluorescence microscope with FRET capabilities
Procedure:
-
Cell Preparation: Plate cells expressing the FRET-tagged proteins on a glass-bottom dish.
-
Baseline FRET Measurement: Acquire baseline images of both the donor (CFP) and acceptor (YFP) fluorescence, as well as the FRET signal, in resting cells.
-
Store Depletion and FRET Change: Perfuse the cells with a calcium-free buffer containing thapsigargin to induce store depletion. This should lead to an increase in FRET efficiency as STIM1-YFP and Orai1-CFP come into close proximity.
-
Inhibitor Effect on FRET: In a separate experiment or after the initial FRET increase, introduce SOCE Inhibitor 1. A decrease in the FRET signal would indicate that the inhibitor disrupts the close association of STIM1 and Orai1.
-
Data Analysis: Calculate the FRET efficiency under each condition to quantify the effect of the inhibitor on the STIM1-Orai1 interaction.
Visualizing the Molecular Interactions and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: STIM1-Orai1 signaling pathway and potential inhibition points.
Caption: Workflow for assessing SOCE inhibition via calcium imaging.
Caption: Workflow for Co-IP to test STIM1-Orai1 interaction.
Conclusion
SOCE Inhibitor 1 is a valuable tool for dissecting the intricate mechanisms of store-operated calcium entry. Its ability to potently inhibit this pathway provides a means to study the physiological and pathological roles of STIM1-Orai1 signaling. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further investigate the precise molecular interactions of this inhibitor and to explore its potential as a therapeutic agent in diseases characterized by dysregulated calcium signaling.
References
- 1. STIM1/Orai1-mediated SOCE: current perspectives and potential roles in cardiac function and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular mechanisms of inhibition on STIM1-Orai1 mediated Ca2+ entry induced by 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]
